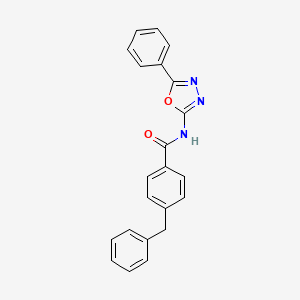
N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are a class of heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, provides insights into the biochemical interactions and toxicological pathways of similar chemical compounds in biological systems. These studies help understand how variations in chemical structure can influence metabolic processes, potentially offering a framework for assessing the behavior of related compounds like N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in living organisms. The comparative metabolism study in human and rat liver microsomes underscores the significance of species-specific responses to chemical exposure, which could be relevant for evaluating the safety and environmental impact of new chemicals (Coleman et al., 2000).
Synthesis and Antimicrobial Activity of Ureidocephalosporins
The synthesis and evaluation of antimicrobial activities of ureidocephalosporins highlight the potential for chemical compounds with ureido and acetamido functionalities to serve as effective antibacterial and antifungal agents. This research indicates the broader applicability of incorporating specific functional groups into chemical structures to target microbial pathogens, suggesting that similar strategies could be explored for this compound, particularly if antimicrobial properties are of interest (Maier et al., 1986).
Antioxidant and Anti-inflammatory Properties of Thiazole Derivatives
The investigation into N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives for their biological activities, including antioxidant and anti-inflammatory properties, demonstrates the utility of thiazole and acetamide moieties in medicinal chemistry. The significant activity for urease inhibition observed in these compounds points to the potential for designing molecules with specific therapeutic targets by manipulating the chemical structure. This could inspire further research into the therapeutic applications of this compound, especially in areas where inflammation and oxidative stress are key pathological factors (Gull et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While thiazole derivatives have been used in various drugs, they should be handled with care and used responsibly . The specific safety and hazard information for “N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is not provided in the retrieved sources.
Propriétés
IUPAC Name |
N-butyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-12-11-25-17(19-12)21-16(23)20-13-7-5-6-8-14(13)24-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMOOUWILGTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)
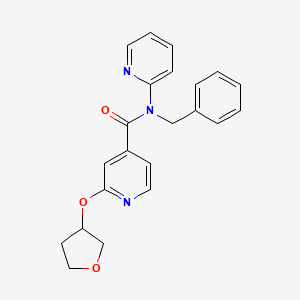
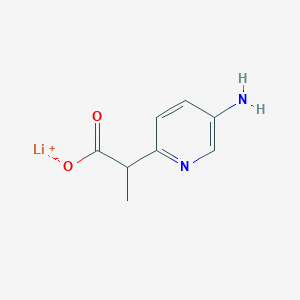
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)
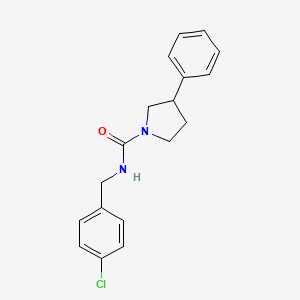
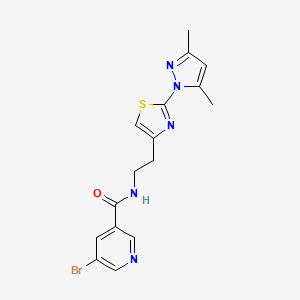

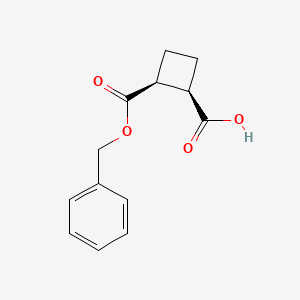
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)


